Perfluorooctanamide

Polymer surface modification Fluorinated coatings Surface tension reduction

Perfluorooctanamide is a neutral, non-ionic C8 perfluoroalkyl amide with a primary amide group that enables unique derivatization pathways—N-alkylation, ethoxylation, and sulfopropylation—inaccessible to its acidic counterparts PFOA and PFOS. With a predicted pKa of 12.95, it remains uncharged under ambient conditions, offering distinct solubility in acetone and chloroform. Procure this building block for synthesizing end-capping agents that achieve surface tensions ≤16.7 mN/m at just 3 mol% fluorine loading, or for generating anionic fluorosurfactants via validated N-butyl substitution. Its confirmed role as a quantifiable PFOA precursor (DT50 142 days) also supports environmental fate studies.

Molecular Formula C8H2F15NO
Molecular Weight 413.08 g/mol
CAS No. 423-54-1
Cat. No. B1329318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluorooctanamide
CAS423-54-1
Molecular FormulaC8H2F15NO
Molecular Weight413.08 g/mol
Structural Identifiers
SMILESC(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N
InChIInChI=1S/C8H2F15NO/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H2,24,25)
InChIKeyUGMUDSKJLAUMTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perfluorooctanamide (CAS 423-54-1): Procurement Guide for C8 Perfluoroalkyl Amide Research and Industrial Formulation


Perfluorooctanamide (CAS 423-54-1), molecular formula C₈H₂F₁₅NO and molecular weight 413.08 g/mol, is a perfluoroalkyl amide compound characterized by a fully fluorinated C8 carbon chain terminated with a primary amide functional group [1]. Its physicochemical profile includes a melting point of 137–139°C, a predicted boiling point of 190.7 ± 40.0°C, a predicted density of 1.696 ± 0.06 g/cm³, and a predicted pKa of 12.95 ± 0.50 . The compound belongs to the broader class of polyfluorinated amides (PFAMs), which have been identified as byproducts of electrochemical fluorination (ECF) processes used in the synthesis of polyfluorinated sulfonamides [2]. As a neutral, non-ionic fluorinated building block, perfluorooctanamide serves as a synthetic intermediate for the preparation of N-substituted derivatives, surfactants, and surface-modifying agents, with applications spanning polymer modification, specialty coatings, and fluorosurfactant formulations.

Why Generic Fluorinated Compounds Cannot Simply Substitute for Perfluorooctanamide in Research and Industrial Applications


Within the C8 perfluoroalkyl chemical space, compounds bearing different terminal functional groups exhibit fundamentally distinct physicochemical behaviors and synthetic utility that preclude casual substitution. Perfluorooctanamide's primary amide functionality (-CONH₂) confers a unique combination of hydrogen-bonding capacity (one H-bond donor, two H-bond acceptors) [1], a neutral charge state under ambient conditions, and a predicted pKa of 12.95 that distinguishes it from the strongly acidic perfluorooctanoic acid (PFOA, pKa ~0–1) and the sulfonic acid analog perfluorooctanesulfonic acid (PFOS, pKa ~ -3) . This amide terminus enables distinct reactivity pathways—including N-alkylation, N-acylation, ethoxylation, and sulfopropylation—that are inaccessible to carboxylic acid or sulfonic acid congeners [2]. Moreover, the primary amide group provides solubility characteristics in organic solvents such as acetone and chloroform that differ meaningfully from the aqueous solubility profiles of ionized PFOA or PFOS . Consequently, substituting perfluorooctanamide with PFOA, PFOS, or shorter-chain perfluoroalkyl amides without empirical validation would alter critical performance parameters including surface migration behavior, polymer compatibility, and synthetic derivatization efficiency—compromising both research reproducibility and formulation performance.

Quantitative Evidence Guide for Perfluorooctanamide Differentiation Versus Comparators


N-Ethyl-Perfluorooctanamide-Terminated Polymer Achieves 16.7 mN/m Surface Tension—Lower than Polytetrafluoroethylene (18.5 mN/m)

When incorporated as an end-capping agent in polybutylene isophthalate (PBI) polymers at only 3 mol% fluorine monomer content, N-ethyl-pentadecafluorooctanamide (an N-substituted derivative of perfluorooctanamide) achieved a film surface tension of 16.7 mN/m [1]. This value falls below the surface tension of polytetrafluoroethylene (PTFE, 18.5 mN/m), a benchmark hydrophobic material [1]. The low surface energy was attributed to surface segregation of fluorinated segments and CF₃ group orientation at the air interface, as confirmed by X-ray photoelectron spectroscopy (XPS) depth profiling demonstrating a fluorine concentration gradient from surface to bulk [1].

Polymer surface modification Fluorinated coatings Surface tension reduction Hydrophobic films

N-Diethoxylated Perfluorooctanamide (N-DEFOA) Exhibits Superior Surface Tension Reduction Efficiency Relative to Hydrocarbon Surfactants

N-diethoxylated perfluorooctanamide (N-DEFOA), a derivative of perfluorooctanamide, functions as a fluorocarbon (FC) surfactant that demonstrates higher efficiency in surface tension reduction compared to hydrocarbon (HC) surfactants [1]. The study measured surface tension as a function of concentration at 30–60°C using the spinning drop technique, determining critical micelle concentration (CMC), surface tension at CMC (γCMC), maximum surface excess concentration (Γmax), and thermodynamic parameters of micellization (ΔGmic, ΔHmic, ΔSmic) [1]. The results established that N-DEFOA and its mixtures with HC surfactants enhance the efficiency of surface tension reduction and adsorption in mixed monolayers at the aqueous solution/air interface, while reducing γCMC and the tendency toward micellization [1].

Fluorosurfactant Micellization thermodynamics Surface activity Mixed surfactant systems

Sulfopropylated N-Butyl-Perfluorooctanamide Demonstrates Optimized Surface-Active Properties Among N-Alkyl Homologs

Perfluorooctanamide serves as a versatile precursor for synthesizing anionic fluorosurfactants via N-alkylation followed by sulfopropylation with 1,3-propanesultone [1]. A systematic structure-property investigation across N-alkyl chain lengths (C1–C12) revealed that the N-butyl-substituted sulfopropylated derivative exhibited surface-active properties superior to all other homologs tested [1]. This observation identifies an optimal substitution pattern derivable from the perfluorooctanamide scaffold, establishing a quantitative basis for derivative design.

Anionic fluorosurfactant Structure-property relationship N-alkyl substitution Sulfopropylation

Perfluorooctaneamido Quaternary Ammonium Salt (PFOAAmS) Exhibits DT50 of 142 Days in Aerobic Biotransformation with 30 mol% PFOA Yield at 180 Days

The perfluorooctaneamido quaternary ammonium salt (PFOAAmS), a derivative incorporating the perfluorooctanamide scaffold, was characterized in aerobic biotransformation studies [1]. The compound exhibited a DT50 value (time required to consume half of the initial mass) of 142 days [1]. Notably, the biotransformation pathway resulted in significant generation of perfluorooctanoic acid (PFOA) as a terminal metabolite, reaching a yield of 30 mol% by day 180 [1]. This kinetic and yield data establishes PFOAAmS as a quantitatively characterized precursor to PFOA under aerobic environmental conditions.

Environmental fate Biotransformation kinetics PFAS precursor Aerobic degradation

Procurement-Relevant Application Scenarios for Perfluorooctanamide (CAS 423-54-1) Based on Quantitative Evidence


Ultralow Surface Energy Polymer Coatings via End-Capping Modification

Perfluorooctanamide and its N-substituted derivatives (particularly N-ethyl-perfluorooctanamide) are quantitatively validated as end-capping agents for achieving surface tension values ≤16.7 mN/m in polymer films at minimal fluorine loading (3 mol%) [1]. This performance surpasses PTFE baseline surface energy, enabling procurement of perfluorooctanamide for synthesizing fluorinated polyesters, polyurethanes, or polyamides requiring extreme hydrophobicity and oleophobicity with reduced fluorinated monomer content. The demonstrated surface segregation behavior, wherein perfluoroalkyl segments migrate to and orient at the air interface [1], supports use in high-performance coatings where bulk mechanical properties must be preserved while surface repellency is maximized.

High-Efficiency Fluorosurfactant Formulation Development

Perfluorooctanamide-derived ethoxylated surfactants (N-DEFOA) exhibit quantifiably greater surface tension reduction efficiency compared to hydrocarbon surfactants due to the intrinsically lower free surface energy of CF₂ (18 mN/m) and CF₃ (6 mN/m) groups versus their hydrocarbon counterparts (31 mN/m and 22–24 mN/m, respectively) [2]. This fundamental advantage positions perfluorooctanamide-based surfactants for procurement in applications requiring maximal surface tension depression: aqueous film-forming foams (AFFF) for fire suppression, electroplating bath mist suppressants, and specialty wetting agents for low-surface-energy substrates. The demonstrated synergy with hydrocarbon surfactants in mixed systems [2] further supports cost-effective formulation strategies where partial fluorosurfactant substitution can be explored.

Synthesis of Tailored Anionic Fluorosurfactants with Optimized Alkyl Substitution

Perfluorooctanamide serves as the synthetic entry point for generating anionic fluorosurfactants via sequential N-alkylation and sulfopropylation [3]. Structure-property studies across C1–C12 N-alkyl homologs have identified the N-butyl derivative as exhibiting superior surface-active characteristics [3]. This evidence supports procurement of perfluorooctanamide specifically for derivative synthesis programs where N-butyl substitution represents a validated, data-driven starting point—reducing the experimental burden of homolog screening in emulsifier, dispersant, or detergent formulation development.

Environmental Fate Assessment of PFAS Precursors and Transformation Product Monitoring

For analytical and environmental research programs, perfluorooctanamide and its quaternary ammonium derivatives (e.g., PFOAAmS) are quantitatively characterized precursors to PFOA under aerobic biotransformation conditions [4]. The established DT50 of 142 days and 30 mol% PFOA yield at 180 days [4] enable procurement of these compounds as certified reference materials or degradation study substrates for: (i) monitoring PFOA precursor fate in soil/water systems, (ii) validating analytical methods for PFAM detection, and (iii) assessing PFAS source attribution in environmental forensics. These quantitative parameters directly support regulatory reporting and risk assessment documentation requirements.

Technical Documentation Hub

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